2,6-diisopropylphenyl chloroformate
Overview
Description
Preparation Methods
The synthesis of 2,6-diisopropylphenyl chloroformate involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2,6-Di(propan-2-yl)phenol with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
2,6-diisopropylphenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiolates.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-Di(propan-2-yl)phenol and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity allows for potential modifications under appropriate conditions.
Common reagents and conditions used in these reactions include bases like pyridine, solvents such as dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carbamates, esters, and thiolates, depending on the nucleophile used.
Scientific Research Applications
2,6-diisopropylphenyl chloroformate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-diisopropylphenyl chloroformate involves its reactivity with nucleophiles. The carbonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.
Comparison with Similar Compounds
2,6-diisopropylphenyl chloroformate can be compared with other similar compounds such as:
- 2,4-Di(propan-2-yl)phenyl carbonochloridate
- 2,6-Di(propan-2-yl)phenyl acetate
- 2,6-Di(propan-2-yl)phenyl isocyanate
These compounds share similar structural features but differ in their functional groups, leading to variations in reactivity and applications. The uniqueness of this compound lies in its carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
7693-49-4 |
---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] carbonochloridate |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-13(14)15/h5-9H,1-4H3 |
InChI Key |
OCXOOAMLBGDWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.